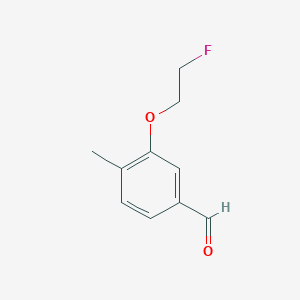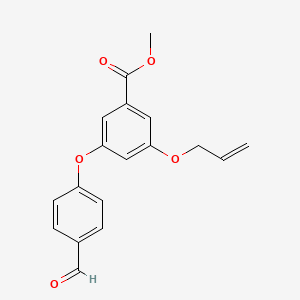
Methyl 3-(allyloxy)-5-(4-formylphenoxy)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(allyloxy)-5-(4-formylphenoxy)benzoate is an organic compound with the molecular formula C17H16O5 It is a derivative of benzoate, featuring an allyloxy group and a formylphenoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(allyloxy)-5-(4-formylphenoxy)benzoate typically involves multiple steps. One common method includes the esterification of 3-hydroxy-5-(4-formylphenoxy)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The allyloxy group can be introduced through a nucleophilic substitution reaction using allyl bromide and a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-(allyloxy)-5-(4-formylphenoxy)benzoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The allyloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Allyl bromide and potassium carbonate in acetone.
Major Products Formed
Oxidation: Methyl 3-(allyloxy)-5-(4-carboxyphenoxy)benzoate.
Reduction: Methyl 3-(allyloxy)-5-(4-hydroxyphenoxy)benzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 3-(allyloxy)-5-(4-formylphenoxy)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 3-(allyloxy)-5-(4-formylphenoxy)benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The formyl group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function. The allyloxy group may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 3-(methoxy)-5-(4-formylphenoxy)benzoate
- Methyl 3-(allyloxy)-5-(4-hydroxyphenoxy)benzoate
- Methyl 3-(allyloxy)-5-(4-carboxyphenoxy)benzoate
Uniqueness
Methyl 3-(allyloxy)-5-(4-formylphenoxy)benzoate is unique due to the presence of both an allyloxy group and a formylphenoxy group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C18H16O5 |
|---|---|
Molekulargewicht |
312.3 g/mol |
IUPAC-Name |
methyl 3-(4-formylphenoxy)-5-prop-2-enoxybenzoate |
InChI |
InChI=1S/C18H16O5/c1-3-8-22-16-9-14(18(20)21-2)10-17(11-16)23-15-6-4-13(12-19)5-7-15/h3-7,9-12H,1,8H2,2H3 |
InChI-Schlüssel |
JALQPEBREHLQFX-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC(=CC(=C1)OC2=CC=C(C=C2)C=O)OCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


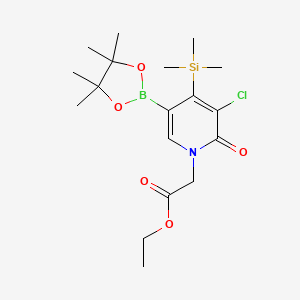
![[3-(4-Amino-3-methyl-phenoxy)-propyl]-carbamic acid tert-butyl ester](/img/structure/B15091055.png)
![[2-Chloro-5-(4-methylbenzoyl)oxyoxan-4-yl] 4-methylbenzoate](/img/structure/B15091060.png)
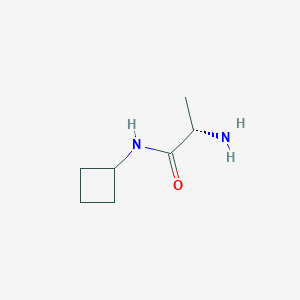

![(Cyclobutylmethyl)(methyl)[(piperidin-4-yl)methyl]amine](/img/structure/B15091070.png)

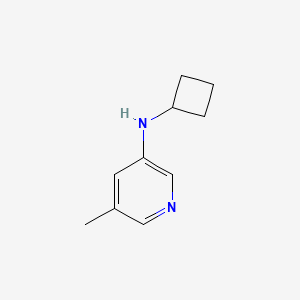
![[4-(3-Chloro-4-methylphenyl)phenyl]methanamine](/img/structure/B15091080.png)
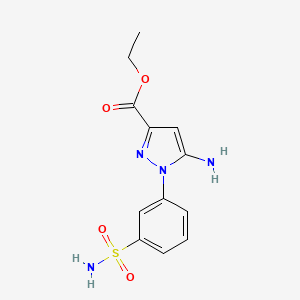
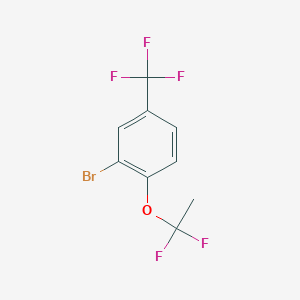
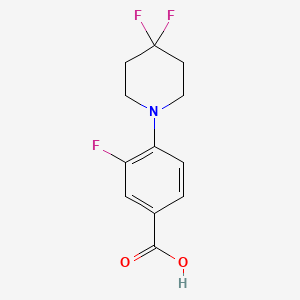
![6-Bromo-1,4-dioxaspiro[4.4]non-6-ene](/img/structure/B15091097.png)
